REACTION_CXSMILES
|
B.[NH2:2][C:3]1[C:11]([CH3:12])=[CH:10][C:9]([I:13])=[CH:8][C:4]=1[C:5](O)=[O:6].O.[OH-].[Na+]>C1COCC1>[NH2:2][C:3]1[C:11]([CH3:12])=[CH:10][C:9]([I:13])=[CH:8][C:4]=1[CH2:5][OH:6] |f:3.4|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18.48 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1C)I
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° for 0.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed to 50° for a further 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling in an ice-bath
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for a further 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
Volatile material was then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water (100 cm3) and chloroform (200 cm3)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was re-extracted with chloroform (2×200 cm3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4) organic extracts
|
Type
|
CUSTOM
|
Details
|
were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica (Merck "MK 60.9385" [Trade Mark])
|
Type
|
WASH
|
Details
|
eluting with chloroform
|
Type
|
CUSTOM
|
Details
|
Combination and evaporation of appropriate fractions
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |